deltamethric acid synthesis pathway from chrysanthemic acid
deltamethric acid synthesis pathway from chrysanthemic acid
An In-depth Technical Guide to the Synthesis of Deltamethric Acid from Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for converting chrysanthemic acid into deltamethric acid, a key intermediate in the production of deltamethrin and other pyrethroid insecticides. The document outlines the primary chemical reactions, provides experimental details, and includes visualizations of the synthesis workflow.
Introduction
Deltamethric acid, chemically known as 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid, is a crucial building block in the synthesis of deltamethrin, a potent and widely used insecticide.[1] Its structure is derived from chrysanthemic acid, a natural product found in the flowers of Chrysanthemum cinerariifolium.[2] The synthesis of deltamethric acid from chrysanthemic acid involves the modification of the isobutenyl side chain to a dibromovinyl group, a key transformation that enhances the insecticidal activity of the final pyrethroid. This guide focuses on the chemical pathways, experimental protocols, and quantitative data associated with this synthesis.
Primary Synthesis Pathway: Ozonolysis and Wittig-type Reaction
A common and effective method for the synthesis of deltamethric acid from chrysanthemic acid proceeds through the ozonolysis of a chrysanthemic acid ester to form an aldehyde, followed by a Wittig-type reaction to introduce the dibromovinyl group, and subsequent hydrolysis. The stereochemistry of the starting chrysanthemic acid is crucial for obtaining the desired stereoisomer of deltamethric acid, typically the (1R, cis)-isomer.
Step 1: Ozonolysis of Methyl (1R)-cis-Chrysanthemate
The first step in this pathway is the oxidative cleavage of the isobutenyl double bond of a chrysanthemic acid ester, such as methyl (1R)-cis-chrysanthemate, to yield the corresponding aldehyde, methyl-(1R)-cis-caronaldehyde. Ozonolysis is a highly efficient method for this transformation.
Experimental Protocol:
-
Dissolve methyl (1R)-cis-chrysanthemate in a suitable solvent, such as dichloromethane or methanol, and cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with an inert gas, such as nitrogen or oxygen, to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide and form the desired aldehyde.
-
Allow the reaction mixture to warm to room temperature.
-
Purify the resulting methyl-(1R)-cis-caronaldehyde using standard techniques, such as column chromatography.
Step 2: Wittig-type Reaction with Carbon Tetrabromide
The aldehyde obtained from the ozonolysis step is then converted to the dibromovinyl derivative using a Wittig-type reaction with triphenylphosphine and carbon tetrabromide.
Experimental Protocol: [3]
-
In a dry reaction vessel under an inert atmosphere, dissolve triphenylphosphine (2.0 equivalents) in dry dichloromethane.
-
Add carbon tetrabromide (1.3 equivalents) to the solution.
-
To this mixture, add methyl-(1R)-cis-caronaldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
The reaction product, methyl (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylate, can be purified by filtration and evaporation of the solvent.
Step 3: Hydrolysis to Deltamethric Acid
The final step is the hydrolysis of the methyl ester to yield the free carboxylic acid, deltamethric acid.
Experimental Protocol: [3]
-
Reflux the crude product from the previous step in a mixture of acetic acid, concentrated hydrobromic acid, and water. A typical ratio is 3:2:1 by volume.
-
Continue refluxing for several hours (e.g., 3 hours) to ensure complete hydrolysis.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent, such as ether.
-
Wash the organic extract with dilute sodium hydroxide to extract the acidic product into the aqueous phase.
-
Acidify the aqueous extract and then extract the deltamethric acid with ether.
-
Evaporate the ether to obtain the final product, (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylic acid.
Quantitative Data
The following table summarizes the reactant quantities for a specific laboratory-scale synthesis as described in the literature. Yields can vary depending on the precise reaction conditions and purification methods.
| Step | Reactant 1 | Quantity | Reactant 2 | Quantity | Reactant 3 | Quantity | Solvent |
| 2 | Methyl-(1R)-cis-caronaldehyde | 1.5 g | Triphenylphosphine | 5.3 g | Carbon tetrabromide | 3.36 g | Dichloromethane |
| 3 | Methyl (1R)cis-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane carboxylate | Reaction Product | Acetic Acid | 9 mL | Concentrated HBr | 6 mL | Water (3 mL) |
Synthesis Pathway Visualization
The following diagram illustrates the key steps in the synthesis of deltamethric acid from methyl (1R)-cis-chrysanthemate.
Caption: Synthesis pathway of Deltamethric Acid from Methyl (1R)-cis-Chrysanthemate.
Alternative Synthetic Approaches
While the ozonolysis-Wittig pathway is a primary route, other methods have been explored for the synthesis of deltamethric acid and its precursors. One notable alternative involves the haloform reaction.
Haloform Reaction
The haloform reaction can be used to convert a methyl ketone into a carboxylic acid.[4][5] In the context of deltamethric acid synthesis, a precursor containing a methyl ketone group in the appropriate position on the cyclopropane ring could be subjected to a haloform reaction with bromine or iodine in the presence of a base to generate the carboxylic acid functionality. This route is particularly useful for the oxidative demethylation of methyl ketones when other enolizable protons are absent.[6] The reaction proceeds through the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base.[7]
Conclusion
The synthesis of deltamethric acid from chrysanthemic acid is a critical process in the production of highly effective pyrethroid insecticides. The pathway involving ozonolysis and a Wittig-type reaction represents a robust and well-documented method for achieving this transformation. Understanding the intricacies of the experimental protocols and the stereochemical considerations is paramount for researchers and professionals in the field of agrochemical development. Further research into optimizing reaction conditions and exploring alternative, more sustainable synthetic routes continues to be an area of active investigation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | C8H10Br2O2 | CID 181248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Haloform Reaction [organic-chemistry.org]
- 7. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
